![molecular formula C31H26O3P2 B14161695 {2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide CAS No. 160625-25-2](/img/structure/B14161695.png)
{2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether is an organophosphorus compound characterized by the presence of two diphenylphosphinyl groups attached to a central ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether typically involves the reaction of diphenylphosphine with appropriate halogenated precursors under controlled conditions. One common method involves the use of sodium diphenylphosphide and dichloromethane, resulting in the formation of the desired ether compound through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of high-quality [(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether .
Análisis De Reacciones Químicas
Types of Reactions
[(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl groups back to phosphines.
Substitution: The ether linkage allows for substitution reactions, where one of the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted ethers, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating the formation of metal complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in various industrial processes
Mecanismo De Acción
The mechanism of action of [(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether involves its interaction with molecular targets through its phosphinyl groups. These groups can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. The compound’s ability to undergo oxidation and reduction also plays a role in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other diphosphine ligands such as bis(diphenylphosphino)methane and 1,2-bis(diphenylphosphino)ethane. These compounds share structural similarities but differ in their specific chemical properties and applications .
Uniqueness
[(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether is unique due to its specific ether linkage and the presence of two diphenylphosphinyl groups, which confer distinct reactivity and coordination properties. This makes it particularly useful in applications requiring stable and versatile ligands .
Propiedades
Número CAS |
160625-25-2 |
|---|---|
Fórmula molecular |
C31H26O3P2 |
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
1-diphenylphosphoryl-2-(diphenylphosphorylmethoxy)benzene |
InChI |
InChI=1S/C31H26O3P2/c32-35(26-15-5-1-6-16-26,27-17-7-2-8-18-27)25-34-30-23-13-14-24-31(30)36(33,28-19-9-3-10-20-28)29-21-11-4-12-22-29/h1-24H,25H2 |
Clave InChI |
FZQQXQHCJLATGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(COC2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate](/img/structure/B14161621.png)
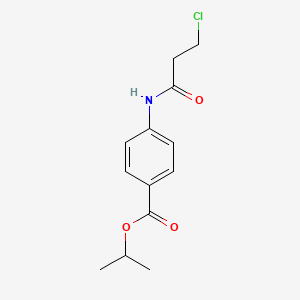
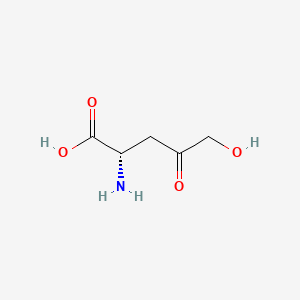
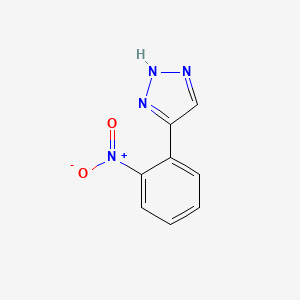

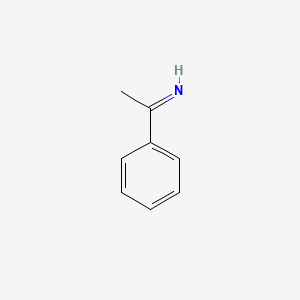
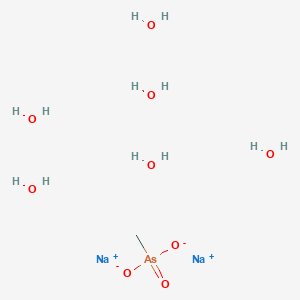


![Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B14161671.png)
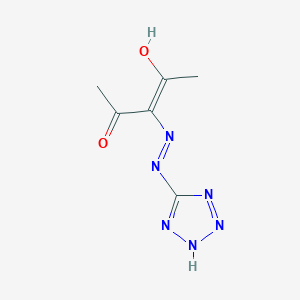
![Ethyl 3-amino-5,6,7,8-tetrahydrofuro[2,3-b]quinoline-2-carboxylate](/img/structure/B14161679.png)

